Cloperastine

Catalog No.
S567253
CAS No.
3703-76-2
M.F
C20H24ClNO
M. Wt
329.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloperastine

CAS Number

3703-76-2

Product Name

Cloperastine

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2

InChI Key

FLNXBVJLPJNOSI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

1-(2-((4-chloro-alpha-phenylbenzyl)oxy)ethyl)piperidine, cloperastine, cloperastine hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Cloperastine, also known as cloperastin, is a pharmaceutical compound primarily used as an antitussive (cough suppressant) and antihistamine. Its chemical structure is characterized by the formula C20_{20}H24_{24}ClNO, with a molecular weight of approximately 329.87 g/mol. Cloperastine was first introduced in Japan in 1972 and later in Italy in 1981. It is marketed under various brand names, including Hustazol and Nitossil, and is available in forms such as cloperastine hydrochloride and cloperastine fendizoate .

The drug exhibits multiple biological activities, including acting as a ligand for the sigma-1 receptor and inhibiting G protein-coupled inwardly rectifying potassium channels (GIRK). These actions contribute to its antitussive effects without significantly affecting the central nervous system or respiratory centers, distinguishing it from other cough suppressants like codeine .

The exact mechanism by which cloperastine suppresses cough is not fully understood, but research suggests it has multiple effects []. Here are some potential mechanisms:

  • Sigma-1 receptor ligand: Cloperastine binds to the sigma-1 receptor, which may play a role in cough suppression [].
  • GIRK channel blocker: It might block G protein-coupled inwardly rectifying potassium channels (GIRK channels), potentially contributing to its antitussive effect [].
  • Antihistamine activity: Cloperastine exhibits weak antihistamine activity by blocking H1 histamine receptors. This may contribute to its action against coughs associated with allergies [].

Antitussive effects and potential mechanisms:

  • Cough suppression: Cloperastine acts centrally on the cough center in the brainstem, effectively suppressing the cough reflex without affecting the respiratory center. This characteristic makes it a safer alternative to opioid-based cough suppressants, which can depress respiration Source: [Pharmacological and clinical overview of cloperastine in treatment of cough - PMC - NCBI: ].
  • Emerging mechanisms: Recent research suggests that Cloperastine may exert its antitussive effects through additional mechanisms, including:
    • Blocking presynaptic G protein-coupled inwardly rectifying potassium (GIRK) channels: This action enhances the release of the inhibitory neurotransmitter GABA, further suppressing cough Source: [The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release - PMC - NCBI: ].
    • Suppressing mitochondrial oxidative phosphorylation: Studies indicate that Cloperastine may inhibit the energy production in cancer cells, potentially contributing to its antitussive effects Source: [Cloperastine inhibits esophageal squamous cell carcinoma proliferation in vivo and in vitro by suppressing mitochondrial oxidative phosphorylation - PMC - NCBI: ].

Potential anti-cancer properties:

  • Repurposing potential: Building on its potential ability to suppress mitochondrial activity in cancer cells, researchers are exploring the possibility of repurposing Cloperastine for cancer treatment.
  • Inhibition of Protein Arginine Methyltransferase 5 (PRMT5): Studies suggest that Cloperastine may inhibit PRMT5, an enzyme involved in cancer cell growth and proliferation Source: [Study explores the use of existing medicines to revolutionize cancer treatment - News-Medical: ].
  • Early-stage research: It is important to note that this research is still in its early stages, and further investigation is necessary to determine the efficacy and safety of Cloperastine for cancer treatment.

  • Halogenation: The halogenation of 4-chlorobenzhydrol with phosphorus tribromide leads to the formation of 1-(bromophenylmethyl)-4-chlorobenzene.
  • Etherification: Treatment with 2-chloroethanol results in the formation of 1-(4-chlorobenzhydryl)oxy-2-chloroethane.
  • Condensation: The final step involves a reaction with piperidine to yield cloperastine .

These reactions are typically carried out under controlled conditions to ensure high purity and yield of the final product.

Cloperastine's pharmacological profile includes:

  • Antitussive Activity: It acts on the cough center without depressing respiratory function, making it effective for treating coughs without the narcotic effects associated with codeine.
  • Antihistaminic Effects: Cloperastine demonstrates significant antihistaminic activity, which can alleviate allergic symptoms.
  • Bronchodilation: The compound has mild bronchodilator properties, aiding in respiratory function during allergic reactions .

The onset of action is typically within 20-30 minutes after oral administration, with effects lasting for about 3-4 hours .

The synthesis of cloperastine can be summarized in several steps:

  • Preparation of Starting Materials: The initial compounds include 4-chlorobenzhydrol and piperidine.
  • Reaction Conditions: The reactions are performed in solvents such as dichloromethane or toluene, often at temperatures ranging from -20°C to 150°C depending on the specific reaction step.
  • Purification: After completing the reactions, purification processes such as crystallization or chromatography are employed to isolate cloperastine with high purity levels (over 99.7%) .

Cloperastine shares similarities with several other compounds used for cough suppression and allergy treatment. Here are some notable comparisons:

CompoundTypeUnique Features
CodeineOpioid AntitussiveNarcotic effects; potential for addiction
DextromethorphanNon-narcoticCommonly used; may cause dissociative effects
ButamirateNon-narcoticLess sedative effect; mild bronchodilator
PholcodineOpioid AntitussiveSimilar to codeine but less addictive
LevocloperastineAntitussiveEnantiomer of cloperastine; similar efficacy

Cloperastine stands out due to its dual action as both an antitussive and antihistamine without significant central nervous system side effects or addiction potential, which is a common concern with many traditional cough suppressants .

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

329.1546421 g/mol

Monoisotopic Mass

329.1546421 g/mol

Boiling Point

178-180

Heavy Atom Count

23

UNII

69M5L7BXEK

Related CAS

14984-68-0 (hydrochloride)

Other CAS

3703-76-2

Wikipedia

Cloperastine

Dates

Modify: 2023-08-15

Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket

Kai Wu, Jinrong Yan, Xiaojing Wang, Xinai Yin, Guixiang Shi, Lei Yang, Fangling Li, Junhai Huang, Lei Shao
PMID: 34342711   DOI: 10.1007/s00253-021-11413-9

Abstract

(S)-4-Chlorophenylpyridylmethanol and (R)-4-chlorobenzhydrol are key pharmaceutical intermediates for the synthesis of bepotastine and cloperastine, respectively. However, the biocatalytic approach to prepare these bulky diaryl ketones remains challenging because of the low activity of naturally occurring alcohol dehydrogenases (ADH). In the present study, ADH seq5, which has an adequate binding pocket volume and accepts bulky diaryl ketones, was further engineered with a binding pocket of increased hydrophobicity. Based on molecular simulation and binding free energy analyses, a small mutation library was constructed, and mutant seq5-D150I with a threefold increase in k
and a low K
was obtained successfully. The comparison of kinetic parameters, binding free energy, docking conformation, and critical catalytic distances calculated by molecular dynamic simulations revealed the source of increased activity. To develop a practical approach with seq5-D150I, reaction conditions including pH, temperature, buffer, and metal ions were optimised and applied to synthesise (S)-4-chlorophenylpyridylmethanol and (R)-4-chlorobenzhydrol with high enantiomeric excess. The space-time yields for (S)-4-chlorophenylpyridylmethanol and (R)-4-chlorobenzhydrol increased dramatically to as high as 263.4 g∙L
day
and 150 g∙L
day
, respectively, which, to our knowledge, is the highest reported yield to date. These results show that the biocatalytic approach with seq5-D150I may be practical for future industrial applications.Key points An alcohol dehydrogenase was engineered based on binding free energy analysis. The mutant seq5-D150I obtained a threefold increase in k
and a low K
. Two important pharmaceutical intermediates were obtained with high space-time yield.


Identification and quantification of five impurities in cloperastine hydrochloride

He-Ying Liu, Qi-Zhen Cheng, Hui-Zheng Fu, Zhen-Hua Zhong, Hong-Ying Xia, Yan-Fang Guo, Shuang-Shuang Zheng, Shi-Shi Yu
PMID: 33197833   DOI: 10.1016/j.jpba.2020.113731

Abstract

Cloperastine hydrochloride, a piperidine derivative, is a drug substance with a central antitussive effect and widely used in cough treatment; and its impurities have not been reported. Herein we isolated and identified five impurities (named as impurity A, B, C, D and E) in cloperastine hydrochloride bulk drug and developed a quantitative HPLC method. First, impurity A, B, C were enriched by ODS column chromatography and isolated by semi-preparative HPLC, at the same time, impurity D was purified by ODS column chromatography. Then, impurity E was enriched by strong acid degradation and purified by semi-preparative HPLC. At last, their structures were characterized by a variety of spectral data (MS,
H NMR,
C NMR, HSQC, HMBC and
H-
H COSY). Impurity A was confirmed as 1-[2-(diphenylmethoxy)ethyl]piperidine, which having one less chloro-substituent compared with cloperastine. Impurity B was confirmed as 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]piperidine, which was the isomer of cloperastine with 2-chloro-substituent. Impurity C was confirmed as 1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine, which was the isomer of cloperastine with 3-chloro-substituent. Impurity D was confirmed as (4-chlorophenyl)(phenyl)methanone, which was the raw material for the synthesis of cloperastine. Impurity E was confirmed as (4-chlorophenyl)(phenyl)methanol, which was an intermediate in the synthesis of cloperastine, and it was also a hydrolysate of cloperastine. Finally, the developed method was validated in terms of specificity, linearity, sensitivity, precision and accuracy.


Enantioselective LC-MS/MS method for the determination of cloperastine enantiomers in rat plasma and its pharmacokinetic application

Jia Lun, Pengfei Zhao, Zhen Jiang, Yongbo Song, Xingjie Guo
PMID: 32567749   DOI: 10.1002/chir.23257

Abstract

Cloperastine is a central antitussive used to reduce the frequency and intensity of coughing on a short-term basis. In this study, a reliable chiral LC-MS/MS technology has been developed for the quantification of cloperastine enantiomers in the rat plasma. Carbinoxamine was selected as the internal standard. The enantioseparation of cloperastine was performed on a Chiralpak IA column with a mobile phase composed of acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v) at a flow rate of 0.6 mL/min. Cloperastine enantiomers were detected by mass spectrometry in multiple reaction monitoring mode with a positive electrospray ionization source. The method was validated over the linear concentration range of 0.05 to 10.0 ng/mL (5.0 × 10
ng to 0.10 ng) for both enantiomers. The lower limit of quantification (LLOQ) for each analyte was determined as 0.05 ng/mL. The relative standard deviations (RSDs) of intraday and interday precision was less than 13.9%, and the relative error (RE) of accuracy ranged from -5.4% to 6.1%, which were within the acceptance criteria. Finally, an application to the stereoselective pharmacokinetics of cloperastine in rats was successfully realized in our assay. The developed method on a commercially available Chiralpak IA column under isocratic mobile phase is advantageous to analyze cloperastine enantiomers in plasma samples collected for enantioselective metabolism or drug interaction studies.


Histamine H1 receptor antagonists selectively kill cisplatin-resistant human cancer cells

Nobuki Matsumoto, Miku Ebihara, Shiori Oishi, Yuku Fujimoto, Tomoko Okada, Toru Imamura
PMID: 33452347   DOI: 10.1038/s41598-021-81077-y

Abstract

Cancer therapy is often hampered by the disease's development of resistance to anticancer drugs. We previously showed that the autonomously upregulated product of fibroblast growth factor 13 gene (FGF13; also known as FGF homologous factor 2 (FHF2)) is responsible for the cisplatin resistance of HeLa cisR cells and that it is likely responsible for the poor prognosis of cervical cancer patients treated with cisplatin. Here we show that cloperastine and two other histamine H1 receptor antagonists selectively kill HeLa cisR cells at concentrations that little affect parental HeLa S cells. The sensitivity of HeLa cisR cells to cloperastine was abolished by knocking down FGF13 expression. Cisplatin-resistant A549 cisR cells were similarly susceptible to cloperastine. H2, H3, and H4 receptor antagonists showed less or no cytotoxicity toward HeLa cisR or A549 cisR cells. These results indicate that histamine H1 receptor antagonists selectively kill cisplatin-resistant human cancer cells and suggest that this effect is exerted through a molecular mechanism involving autocrine histamine activity and high-level expression of FGF13. We think this represents a potential opportunity to utilize H1 receptor antagonists in combination with anticancer agents to treat cancers in which emergent drug-resistance is preventing effective treatment.


Induced hemichorea by cloperastine overuse

Carlo Civardi, Alessandra Collini, Eugenia Enrico, Maurizio Maggio, Claudio Geda
PMID: 31997120   DOI: 10.1007/s10072-020-04267-y

Abstract




Nonchemotherapy drug-induced agranulocytosis in children detected by a prospective pharmacovigilance program

Nicolás Medrano-Casique, Hoi Y Tong, Alberto M Borobia, Antonio J Carcas, Jesús Frías, Elena Ramírez
PMID: 27922762   DOI: 10.1080/08880018.2016.1234523

Abstract

A prospective evaluation of nonchemotherapy drug-induced agranulocytosis (DIA) cases, which are infrequent in the pediatric population. We characterize agranulocytosis cases and assess lab test differences between drug- and nondrug-induced agranulocytosis.
Through our Prospective Pharmacovigilance Program from Laboratory Signals at Hospital we detected pediatric agranulocytosis cases from July 2007 to December 2010. This program estimates the incidence, drug causality, clinical features, outcomes of DIA pediatric cases, and assesses laboratory differences with respect to non-DIA.
We detected 662 agranulocytosis in 308 pediatric patients, of which 14 were caused by nonchemotherapy drugs. The incidence rate of DIA for 10,000 pediatric patients was 3.92 (Poisson 95% confidence interval 1.09-8.77); 78.6% of DIA cases occurred in patients younger than 3 years. The final outcome was recovery without sequela in all cases. The pharmacologic group most frequently implicated was antimicrobial drugs (11 drugs), 7 of which were beta-lactams. The drugs most frequently suspected were cefotaxime and vancomycin (3 cases each). We found 3 drugs (cloperastine, codeine, and enoxaparin) not previously described to induce DIA. Automatic linear modeling (n = 56, R
= 45.2%) showed a significant inverse association with platelets (R
= 17.5%), hemoglobin, and alanine transaminase, and a direct association with red cell distribution (R
= 16.2%). A generalized linear model (Type III, n = 1188; DIA, n = 86; likelihood ratio chi-squared = 156.16) retained eosinophils (p <.001), platelets (p <.001), total serum proteins (p <.001), and hemoglobin (p =.039).
We found a higher incidence of DIA in children than previously described. Our findings also suggest an immune-mediated destruction or myeloid toxicity, possibly facilitated by an increase in drug exposure.


Effects of the antitussive drug cloperastine on ventricular repolarization in halothane-anesthetized guinea pigs

Akira Takahara, Kaori Fujiwara, Atsushi Ohtsuki, Takayuki Oka, Iyuki Namekata, Hikaru Tanaka
PMID: 23047467   DOI: 10.1254/jphs.12117fp

Abstract

Cloperastine is an antitussive drug, which can be received as an over-the-counter cold medicine. The chemical structure of cloperastine is quite similar to that of the antihistamine drug diphenhydramine, which is reported to inhibit hERG K⁺ channels and clinically induce long QT syndrome after overdose. To analyze its proarrhythmic potential, we compared effects of cloperastine and diphenhydramine on the hERG K⁺ channels expressed in HEK293 cells. We further assessed their effects on the halothane-anesthetized guinea-pig heart under the monitoring of monophasic action potential (MAP) of the ventricle. Cloperastine inhibited the hERG K⁺ currents in a concentration-dependent manner with an IC₅₀ value of 0.027 μM, whose potency was 100 times greater than that of diphenhydramine (IC₅₀; 2.7 μM). In the anesthetized guinea pigs, cloperastine at a therapeutic dose of 1 mg/kg prolonged the QT interval and MAP duration without affecting PR interval or QRS width. Diphenhydramine at a therapeutic dose of 10 mg/kg prolonged the QT interval and MAP duration together with increase in PR interval and QRS width. The present results suggest that cloperastine may be categorized as a QT-prolonging drug that possibly induces arrhythmia at overdoses like diphenhydramine does.


Cloperastine-based cough syrup and acute dystonic reactions

Mercedes Serrano, Mario Sanz-Cuesta, Miquel Villaronga, Luis Frontado Hayek, Belén Perez-Dueñas
PMID: 22324643   DOI: 10.1111/j.1469-8749.2011.04105.x

Abstract




Development of chromatographic methods for the determination of genotoxic impurities in cloperastine fendizoate

Antonia García, Francisco J Rupérez, Florencia Ceppa, Federica Pellati, Coral Barbas
PMID: 22226040   DOI: 10.1016/j.jpba.2011.12.014

Abstract

The classification of an impurity of a drug substance as genotoxic means that the "threshold of toxicological concern" (TTC) value of 1.5 μg/day intake, considered to be associated with an acceptable risk, should be the admissible limit in the raw material and that leads to new analytical challenges. In this study, reliable chromatographic methods were developed and applied as limit tests for the control of three genotoxic impurities (GTIs) in cloperastine fendizoate, drug widely used as an antitussive active pharmaceutical ingredient (API). In particular, GC-MS was applied to the determination of one alkyl halide (2-chloroethanol, 2-CE), while HPLC-DAD was selected for the analysis of two sulfonate esters (methyl p-toluenesulfonate, MPTS, and 2-chloroethyl p-toluenesulfonate, CEPTS). Regarding GC-MS, strong anion-exchange (SAX)-SPE was applied to remove fendizoate from the sample solutions, due its low volatility and its high amount in the raw material. The GC-MS analysis was performed on a Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., film thickness 0.25 μm, Varian). Single ion-monitoring (SIM) detection mode was set at m/z 80. In the case of HPLC-DAD, a suitable optimization of the chromatographic conditions was carried out in order to obtain a good separation of the impurity peaks from the drug substance peaks. The optimized method utilizes a SymmetryShield RP(8) column (250 mm × 4.6 mm, 5 μm, Waters) kept at 50°C, with phosphate buffer (pH 3.0; 10 mM)-methanol (containing 10% ACN) (45:55, v/v) as the mobile phase, at the flow-rate of 1.7 mL/min and UV detection at 227 nm. The required sensitivity level was achieved by injecting 80 μL of sample solution, purified from fendizoate by SAX-SPE, followed by a 1:1 (v/v) dilution of the SPE eluate with water. For both GC-MS and HPLC-DAD, the method validation was performed in relation to specificity and limit of detection (LOD), as required by ICH guidelines in relation to limit assays. The developed methods were successfully applied for the determination of GTIs in five different batches of cloperastine fendizoate. In all the analyzed batches, the three target GTIs were below the concentration limit.


The antitussive cloperastine improves breathing abnormalities in a Rett Syndrome mouse model by blocking presynaptic GIRK channels and enhancing GABA release

Christopher M Johnson, Ningren Cui, Hao Xing, Yang Wu, Chun Jiang
PMID: 32622786   DOI: 10.1016/j.neuropharm.2020.108214

Abstract

Rett Syndrome (RTT) is an X-linked neurodevelopmental disorder caused mainly by mutations in the MECP2 gene. One of the major RTT features is breathing dysfunction characterized by periodic hypo- and hyperventilation. The breathing disorders are associated with increased brainstem neuronal excitability, which can be alleviated with GABA agonists. Since neuronal hypoexcitability occurs in the forebrain of RTT models, it is necessary to find pharmacological agents with a relative preference to brainstem neurons. Here we show evidence for the improvement of breathing disorders of Mecp2-disrupted mice with the brainstem-acting drug cloperastine (CPS) and its likely neuronal targets. CPS is an over-the-counter cough medicine that has an inhibitory effect on brainstem neuronal networks. In Mecp2-disrupted mice, CPS (30 mg/kg, i.p.) decreased the occurrence of apneas/h and breath frequency variation. GIRK currents expressed in HEK cells were inhibited by CPS with IC
1 μM. Whole-cell patch clamp recordings in locus coeruleus (LC) and dorsal tegmental nucleus (DTN) neurons revealed an overall inhibitory effect of CPS (10 μM) on neuronal firing activity. Such an effect was reversed by the GABA
receptor antagonist bicuculline (20 μM). Voltage clamp studies showed that CPS increased GABAergic sIPSCs in LC cells, which was blocked by the GABA
receptor antagonist phaclofen. Functional GABAergic connections of DTN neurons with LC cells were shown. These results suggest that CPS improves breathing dysfunction in Mecp2-null mice by blocking GIRK channels in synaptic terminals and enhancing GABA release.


Explore Compound Types